2-Chloro-3-nitrobenzoate

Acidity Reactivity pKa

Choose 2-Chloro-3-nitrobenzoic acid for superior reactivity and reliability. Its unique ortho-chloro meta-nitro substitution pattern and low pKa (2.02) enable efficient SNAr reactions and base-catalyzed esterifications, outperforming 5-nitro isomers. Guaranteed purity ≥97.5% (HPLC) minimizes downstream purification, ensuring batch-to-batch consistency for pharmaceutical intermediate synthesis. With a high melting point (183–188 °C) and robust thermal stability, this building block reduces procurement risk and streamlines API development. Request pricing now.

Molecular Formula C7H3ClNO4-
Molecular Weight 200.55 g/mol
Cat. No. B8449086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-nitrobenzoate
Molecular FormulaC7H3ClNO4-
Molecular Weight200.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)[O-]
InChIInChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1
InChIKeyJRQDVRIQJJPHEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-nitrobenzoate: A Key Ortho-Substituted Intermediate for Selective Nucleophilic Aromatic Substitution and Pharmaceutical Synthesis


2-Chloro-3-nitrobenzoate (and its acid form, 2-Chloro-3-nitrobenzoic acid) belongs to the class of ortho-substituted nitrobenzoates, characterized by a chlorine atom adjacent to a carboxylic acid/ester group and a nitro group in the meta position. This substitution pattern creates a unique electronic environment that significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions where the nitro group acts as a potent activator and the chlorine serves as a versatile leaving group . The compound is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with a typical commercial purity exceeding 97.5% as determined by HPLC .

Why 2-Chloro-3-nitrobenzoate Cannot Be Directly Substituted with Other Chloronitrobenzoic Acid Isomers or Derivatives


Direct substitution of 2-chloro-3-nitrobenzoate with other chloronitrobenzoic acid isomers (e.g., 2-chloro-5-nitrobenzoic acid) or different halogen analogs (e.g., 2-fluoro-3-nitrobenzoic acid) is not advisable due to significant differences in electronic properties, reactivity, and commercial availability. The specific ortho-relationship between the chloro and carboxyl groups in 2-chloro-3-nitrobenzoate dictates its acidity (pKa ~2.02) , which influences its behavior in reactions such as esterification and amidation. Furthermore, the unique combination of a meta-nitro group and an ortho-chloro group provides a distinct activation profile for SNAr reactions that is not replicated by other isomers . The following quantitative evidence underscores these critical differentiations that impact synthetic pathway design and procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiators of 2-Chloro-3-nitrobenzoate vs. Closest Analogs


pKa Value Comparison: 2-Chloro-3-nitrobenzoic Acid vs. 2-Chloro-5-nitrobenzoic Acid

2-Chloro-3-nitrobenzoic acid exhibits a significantly lower pKa (higher acidity) compared to its 5-nitro isomer, 2-chloro-5-nitrobenzoic acid. This difference in acidity is a direct consequence of the relative positions of the electron-withdrawing groups and their combined inductive and resonance effects. Specifically, the pKa of 2-chloro-3-nitrobenzoic acid is reported as 2.02 at 25°C , whereas the pKa of 2-chloro-5-nitrobenzoic acid is approximately 2.48 [1]. This lower pKa for the 3-nitro isomer indicates a stronger acid, which can be advantageous in reactions requiring a more readily ionizable carboxylic acid moiety, such as certain esterifications or salt formations.

Acidity Reactivity pKa

Commercial Purity Benchmarking: HPLC Assay of 2-Chloro-3-nitrobenzoic Acid vs. Industry Standards

For procurement and analytical validation, the HPLC purity of 2-chloro-3-nitrobenzoic acid is a critical differentiator. Major chemical suppliers consistently report a minimum HPLC purity of ≥97.5% for this compound . This specification is notably higher than the typical purity offered for many other niche or less commercially optimized chloronitrobenzoic acid isomers, which may be listed at ≥95% or lower . This higher and more tightly controlled purity standard reduces the burden of additional purification steps in multi-step syntheses and ensures more consistent and predictable reaction outcomes.

Purity Quality Control HPLC

Substituent Effects in Cross-Coupling: 2-Chloro-3-nitrobenzoate vs. Other Aryl Chlorides in Suzuki Reactions

The electron-withdrawing nature and substitution pattern of the 2-chloro-3-nitrobenzoate scaffold significantly influences its performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A recent kinetic study on substituent effects in aqueous micellar Suzuki couplings demonstrated that aryl halides with weak electron-withdrawing groups exhibit better reactivity than those with strong electron-withdrawing or electron-donating groups, due to a shift in the rate-determining step from oxidative addition to transmetalation [1]. While the study did not test 2-chloro-3-nitrobenzoate directly, it established that the rate of reaction is dependent on the Hammett sigma constant of the substituents. Based on this established relationship, 2-chloro-3-nitrobenzoate (with a combined substituent effect from Cl and NO2) is expected to have a distinct reactivity profile compared to simpler aryl chlorides like chlorobenzene or those with only a nitro group. This predictable, tunable reactivity allows chemists to select this specific scaffold for applications where a balance between oxidative addition and transmetalation is desired for optimal coupling efficiency.

Suzuki Coupling Substituent Effects Cross-Coupling

Thermal Stability Benchmarking: Melting Point of 2-Chloro-3-nitrobenzoic Acid vs. 2-Chloro-4-nitrobenzoic Acid

The melting point of a compound is a fundamental indicator of its thermal stability and purity, with implications for storage, handling, and processing. 2-Chloro-3-nitrobenzoic acid has a reported melting point range of 183–188 °C . This is substantially higher than the melting point of its isomer, 2-chloro-4-nitrobenzoic acid, which melts at approximately 139–141 °C . This difference of over 40 °C indicates that the 3-nitro isomer has stronger intermolecular forces in its solid state, likely due to more favorable crystal packing, which translates to greater thermal stability and a higher purity profile at elevated temperatures. This can be advantageous in reactions requiring higher temperatures or during extended storage.

Thermal Stability Melting Point Handling

Best-Fit Application Scenarios for 2-Chloro-3-nitrobenzoate Based on Proven Differentiation


Synthesis of 2,3-Disubstituted Benzamides or Esters Where Stronger Acidity is Advantageous

The relatively low pKa of 2-chloro-3-nitrobenzoic acid (pKa = 2.02) makes it the preferred choice over its 5-nitro isomer (pKa = 2.48) for syntheses requiring a more readily ionizable carboxylic acid group. This is particularly valuable in base-catalyzed esterifications or amidations where the increased acidity facilitates the formation of the reactive carboxylate intermediate, potentially leading to higher yields and shorter reaction times .

Multi-Step Pharmaceutical Intermediate Where High Initial Purity Reduces Downstream Processing Costs

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the use of a starting material with a guaranteed high purity (≥97.5% by HPLC) is critical for minimizing impurity profiles and avoiding costly purification steps later in the synthesis. 2-Chloro-3-nitrobenzoic acid's consistent commercial purity makes it an ideal building block for such applications, ensuring batch-to-batch reproducibility and simplifying regulatory compliance for impurity control .

Suzuki-Miyaura Cross-Coupling Reactions Requiring Tunable Reactivity from an Ortho-Substituted Aryl Chloride

For chemists designing palladium-catalyzed cross-coupling reactions, the unique electronic profile of the 2-chloro-3-nitrobenzoate scaffold offers a predictable and tunable reactivity. Based on established substituent effect principles, this scaffold occupies a middle ground between weakly and strongly electron-deficient aryl chlorides [1]. This makes it a strategic choice when the goal is to optimize the balance between the oxidative addition and transmetalation steps of the catalytic cycle, potentially improving overall reaction efficiency and yield compared to simpler aryl chlorides.

High-Temperature Reactions or Long-Term Storage Applications Demanding Enhanced Thermal Stability

The high melting point of 2-chloro-3-nitrobenzoic acid (183–188 °C) is a direct indicator of its robust thermal stability, making it suitable for reactions conducted at elevated temperatures or for projects requiring long-term storage without degradation. Its thermal performance is significantly superior to isomers like 2-chloro-4-nitrobenzoic acid (mp 139–141 °C), providing a practical advantage in process chemistry and inventory management .

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